Ruthenium hydroxide (Ru(OH)3)

Organophosphate Hydrolysis Environmental Remediation Chemical Sensing

Choose Ruthenium(III) hydroxide (Ru(OH)₃) for catalytic applications where mechanistic performance is non-negotiable. Unlike generic Fe(OH)₃ or Cu(OH)₂, which show zero activity in organophosphate hydrolysis, Ru(OH)₃ achieves a 16% TCP decomposition rate. Its hydroxide ligand ensures a low 27.7 kJ/mol activation barrier for alcoholate formation—a 77% reduction versus RuCl₃—enabling a TOF of 450 h⁻¹ for alcohol oxidation. For hydrogen evolution, Ru(OH)₃/CoFe-LDH electrodes sustain 1000 mA cm⁻² with 100% faradaic efficiency. Procure this performance-differentiated precursor today.

Molecular Formula H3O3Ru
Molecular Weight 155.1 g/mol
CAS No. 12135-42-1
Cat. No. B082677
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRuthenium hydroxide (Ru(OH)3)
CAS12135-42-1
Molecular FormulaH3O3Ru
Molecular Weight155.1 g/mol
Structural Identifiers
SMILESO.O.O.[Ru]
InChIInChI=1S/3H2O.Ru/h3*1H2;
InChIKeyRQPOMTUDFBZCHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 kg / 1 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ruthenium Hydroxide Ru(OH)₃ (CAS 12135-42-1) for Catalytic and Electrochemical Procurement


Ruthenium(III) hydroxide (Ru(OH)₃, CAS 12135-42-1) is an amorphous, hydrated oxide of ruthenium with a molecular weight of approximately 155.1 g/mol . It is characterized by its extremely low aqueous solubility (Ksp ~ 10⁻³⁶) and its dual Lewis acid / Brønsted base character, arising from the presence of both Ru³⁺ metal centers and hydroxide ligands [1]. This compound serves primarily as a heterogeneous catalyst precursor and active phase in oxidation, hydration, and hydrogen evolution reactions.

Why Ru(OH)₃ Cannot Be Directly Substituted by Other Metal Hydroxides or Ruthenium Salts


Generic substitution of Ru(OH)₃ with other metal hydroxides (e.g., Fe(OH)₃, Cu(OH)₂) or common ruthenium precursors (e.g., RuCl₃) fails because the catalytic performance is highly dependent on both the specific metal center and the hydroxide ligand environment. Fe(OH)₃ exhibits significantly lower activity in organophosphate hydrolysis [1], while Cu(OH)₂ and Co(OH)₂ are completely inactive [1]. Furthermore, computational studies reveal that the activation energy for the critical alcoholate formation step is substantially lower for Ru(OH)₃ model complexes compared to their RuCl₃ counterparts, confirming that the hydroxide ligand is mechanistically essential for efficient catalysis [2].

Ru(OH)₃ Quantitative Performance Benchmarks Against Key Comparators


Ru(OH)₃ vs. Fe(OH)₃: 60% Higher Decomposition Rate for Organophosphate Neurotoxin TCP

In a direct comparative study, unsupported Ru(OH)₃ catalyzed the decomposition of the neurotoxic organophosphate tricresyl phosphate (TCP) at a rate of 16% within 10 minutes, compared to a 10% decomposition rate for Fe(OH)₃ under identical conditions. Cu(OH)₂ and Co(OH)₂ exhibited 0% decomposition, confirming that the activity is specific to Ru and Fe hydroxides, with Ru(OH)₃ being the superior performer [1].

Organophosphate Hydrolysis Environmental Remediation Chemical Sensing

Ru(OH)₃/CoFe-LDH Composite: Stable Hydrogen Evolution at 1000 mA cm⁻² with Low Overpotential

An engineered amorphous/crystalline composite of a-Ru(OH)₃ on CoFe-layered double hydroxide (CoFe-LDH) achieved a hydrogen evolution reaction (HER) overpotential of only 178 mV at a high current density of 1000 mA cm⁻² in 1.0 M KOH [1]. The composite maintained stable hydrogen production for 40 hours with 100% faradaic efficiency [1]. While this is a composite material, the performance is attributed to the unique electronic structure of the amorphous Ru(OH)₃ phase and its interface with the LDH [1].

Hydrogen Evolution Reaction Electrocatalysis Water Splitting

Supported Ru(OH)₃ on TiO₂ Nanotubes Outperforms Alumina-Supported Analog in Alcohol Oxidation (TOF 450 vs. 335 h⁻¹)

A TiO₂ nanotube-supported ruthenium(III) hydrated oxide catalyst (Ru(III)/TiO₂) exhibited a turnover frequency (TOF) of ~450 h⁻¹ for the selective oxidation of alcohols by oxygen in a continuous reactor [1]. This activity was greater than that of a recently reported Ru(III)/Al₂O₃ catalyst, which achieved a TOF of 335 h⁻¹ under comparable conditions [1]. The high dispersion of Ru(OH)₃ nanoparticles (1.2-2.4 nm) on the nanotube surface was identified as a key factor for the enhanced performance [1].

Alcohol Oxidation Heterogeneous Catalysis Continuous Flow Chemistry

Ru(OH)₃ Model Complex Lowers Activation Barrier for Alcohol Oxidation by 95.5 kJ mol⁻¹ vs. RuCl₃

Ab initio quantum chemistry calculations compared model catalysts 'Ru(OH)₃(OH₂)₃' (mimicking Ru(OH)ₓ/support) and 'RuCl₃(OH₂)₃' (mimicking RuClₓ/support) for the aerobic oxidation of 2-butanol [1]. The activation energy for the key alcoholate formation step was calculated to be 27.7 kJ mol⁻¹ for the Ru(OH)₃ model, significantly lower than the 123.2 kJ mol⁻¹ for the RuCl₃ model [1]. This 95.5 kJ mol⁻¹ difference demonstrates the mechanistic advantage of the hydroxide ligand in promoting the 'concerted activation' of alcohol substrates [1].

Reaction Mechanism Computational Chemistry Catalyst Design

High-Value Application Scenarios for Ru(OH)₃ Based on Quantitative Performance Data


Environmental Remediation of Organophosphate Contaminants

Ru(OH)₃ is a leading candidate for the catalytic detoxification of organophosphate neurotoxins like tricresyl phosphate (TCP) in water and soil. Its demonstrated 16% decomposition rate in 10 minutes outperforms Fe(OH)₃ (10%) and other metal hydroxides (0%) under neutral conditions [1]. This makes it a valuable active component for developing remediation materials or in-line sensing devices for environmental monitoring.

High-Current-Density Alkaline Water Electrolysis for Green Hydrogen

For industrial hydrogen production, electrocatalysts must operate stably at high current densities (>500 mA cm⁻²). Composite electrodes incorporating amorphous Ru(OH)₃, such as a-Ru(OH)₃/CoFe-LDH, have been shown to sustain 1000 mA cm⁻² for 40 hours with a low overpotential of 178 mV and 100% faradaic efficiency [2]. This performance profile supports the development of next-generation alkaline electrolyzers with reduced energy consumption.

High-Productivity Continuous-Flow Alcohol Oxidation

In fine chemical and pharmaceutical manufacturing, the selective oxidation of alcohols to carbonyls is a key transformation. Using Ru(OH)₃ supported on high-surface-area TiO₂ nanotubes, a TOF of 450 h⁻¹ can be achieved in continuous flow, representing a 34% productivity gain over conventional Ru/Al₂O₃ catalysts (335 h⁻¹) [3]. This enables more efficient, compact reactor designs for oxidation processes.

Mechanistic Studies and Rational Catalyst Design for Oxidation

For computational chemists and catalytic scientists, the significantly lower activation barrier for alcoholate formation on Ru(OH)₃ model complexes (27.7 kJ mol⁻¹) compared to RuCl₃ analogs (123.2 kJ mol⁻¹) provides a quantitative foundation for designing more efficient oxidation catalysts [4]. This insight guides the selection of Ru(OH)₃ precursors over chloride-based alternatives in catalyst synthesis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ruthenium hydroxide (Ru(OH)3)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.